3-anilino-5-(4-bromobenzylidene)-2-(3-bromophenyl)-3,5-dihydro-4H-imidazol-4-one
Overview
Description
3-anilino-5-(4-bromobenzylidene)-2-(3-bromophenyl)-3,5-dihydro-4H-imidazol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BBIM and is a member of the imidazolone family. BBIM has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of BBIM is not fully understood. However, it has been suggested that BBIM may exert its therapeutic effects through the inhibition of various signaling pathways. BBIM has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. BBIM has also been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
BBIM has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BBIM has also been shown to inhibit the expression of certain genes involved in tumor growth and angiogenesis. Additionally, BBIM has been shown to increase the expression of certain genes involved in neuroprotection.
Advantages and Limitations for Lab Experiments
BBIM has several advantages and limitations for laboratory experiments. One advantage is that it exhibits potent anti-inflammatory and anti-tumor activity, making it a useful compound for studying these conditions. BBIM is also relatively easy to synthesize and is stable under various conditions. However, one limitation is that BBIM has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of BBIM. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in the treatment of neurodegenerative diseases. Additionally, more studies are needed to determine the safety and efficacy of BBIM in animal models and humans. Finally, the synthesis of analogs of BBIM may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion:
In conclusion, BBIM is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties, and has been studied for its potential use in the treatment of neurodegenerative diseases. BBIM has several advantages and limitations for laboratory experiments, and there are several future directions for its study. Further research is needed to fully understand the potential of BBIM as a therapeutic agent.
Scientific Research Applications
BBIM has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. BBIM has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BBIM has been shown to exhibit anti-viral activity against certain viruses.
properties
IUPAC Name |
(5Z)-3-anilino-2-(3-bromophenyl)-5-[(4-bromophenyl)methylidene]imidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br2N3O/c23-17-11-9-15(10-12-17)13-20-22(28)27(26-19-7-2-1-3-8-19)21(25-20)16-5-4-6-18(24)14-16/h1-14,26H/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZKKNDSHMDOFB-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=NC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN2C(=N/C(=C\C3=CC=C(C=C3)Br)/C2=O)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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